2-amino-N'-hydroxypropanimidamide
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Overview
Description
2-Amino-N’-hydroxypropanimidamide is a chemical compound with the molecular formula C₃H₉N₃O It is an amidine derivative, characterized by the presence of an amino group and a hydroxy group attached to the propanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-hydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of diaminomaleonitrile with hydroxylamine under acidic conditions to yield the desired product . The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-amino-N’-hydroxypropanimidamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Amino-N’-hydroxypropanimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N’-hydroxyacetamidine: Similar structure but with an acetamidine backbone.
2-Amino-N’-hydroxybutanimidamide: Similar structure but with a butanimidamide backbone.
Uniqueness
2-Amino-N’-hydroxypropanimidamide is unique due to its specific combination of amino and hydroxy groups attached to the propanimidamide backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C3H9N3O |
---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
2-amino-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C3H9N3O/c1-2(4)3(5)6-7/h2,7H,4H2,1H3,(H2,5,6) |
InChI Key |
MNXGWKHGKABNQN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)N |
Canonical SMILES |
CC(C(=NO)N)N |
Origin of Product |
United States |
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